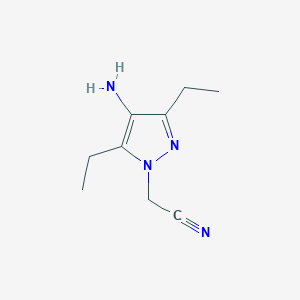
8-Chloro-6-fluoro-5-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Chloro-6-fluoro-5-methylquinolin-3-amine involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
8-Chloro-6-fluoro-5-methylquinolin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial and antineoplastic agent . Its unique properties also make it valuable in industrial applications, such as the production of liquid crystals and dyes .
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-5-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways . For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Comparison with Similar Compounds
8-Chloro-6-fluoro-5-methylquinolin-3-amine can be compared to other fluorinated quinolines, such as norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin . These compounds share similar mechanisms of action but differ in their specific chemical structures and properties . The unique combination of chlorine, fluorine, and methyl groups in this compound gives it distinct properties that make it valuable for specific applications .
Properties
Molecular Formula |
C10H8ClFN2 |
|---|---|
Molecular Weight |
210.63 g/mol |
IUPAC Name |
8-chloro-6-fluoro-5-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8ClFN2/c1-5-7-2-6(13)4-14-10(7)8(11)3-9(5)12/h2-4H,13H2,1H3 |
InChI Key |
RMDSXYWCOZJNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
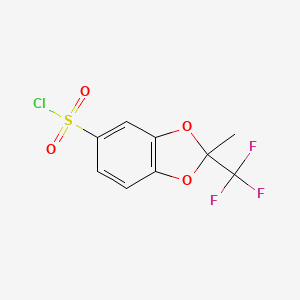
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)

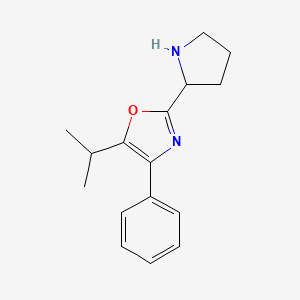
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
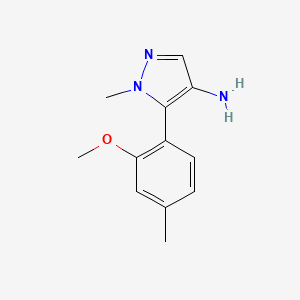
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
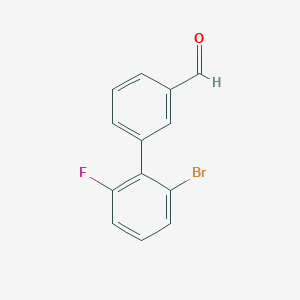
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
